molecular formula C8H10N2S B12818007 2-Amino-6-methylbenzothioamide

2-Amino-6-methylbenzothioamide

Cat. No.: B12818007
M. Wt: 166.25 g/mol
InChI Key: UUWYBXFNYHZZRR-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzothioamide is a chemical compound with the molecular formula C8H10N2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylbenzothioamide typically involves the reaction of 2-aminobenzenethiol with methyl iodide under basic conditions. The reaction proceeds through the formation of a thioamide intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product. Post-reaction, the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylbenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-6-methylbenzothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-6-methylbenzothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methylbenzothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the sixth position influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-amino-6-methylbenzenecarbothioamide

InChI

InChI=1S/C8H10N2S/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

UUWYBXFNYHZZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=S)N

Origin of Product

United States

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